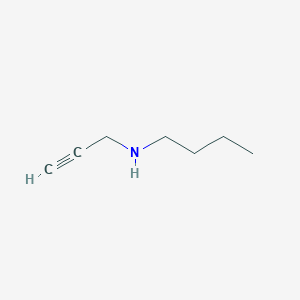
2-(3,4-二甲氧基苯基)吡咯烷
描述
2-(3,4-Dimethoxyphenyl)pyrrolidine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(3,4-Dimethoxyphenyl)pyrrolidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(3,4-Dimethoxyphenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,4-Dimethoxyphenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
医药合成
2-(3,4-二甲氧基苯基)吡咯烷作为各种药物化合物的中间体使用。 例如,它已用于制备如罂粟碱的肌肉松弛剂 .
阿尔茨海默病研究
该化合物在抗阿尔茨海默病药物的制备中显示出潜力,突出了其在神经退行性疾病研究中的重要性 .
抗菌剂
在药物发现中,包括 2-(3,4-二甲氧基苯基)吡咯烷在内的吡咯烷衍生物已因其抗菌特性而被研究,这可能导致治疗细菌感染的新方法 .
抗惊厥和镇痛活性
研究还探索了该化合物在创造具有抗惊厥和镇痛活性的杂化物中的应用,这对治疗癫痫和疼痛等疾病至关重要 .
癌症研究
一些吡咯烷衍生物已与阿霉素(一种化疗药物)进行比较,以了解其抗癌细胞的活性,表明其在肿瘤学中具有潜在作用 .
化学合成
该化合物在化学合成过程中也非常有价值。 其衍生物用于各种化学反应以及作为进一步化学转化的中间体 .
蛋白质组学研究
安全和危害
The safety information for 2-(3,4-Dimethoxyphenyl)pyrrolidine includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, ensuring adequate ventilation, and avoiding ingestion and inhalation .
未来方向
作用机制
Target of Action
It’s known that pyrrolidine alkaloids, a class of compounds to which this compound belongs, interact with a variety of biological targets, including enzymes and receptors, to exert their effects .
Mode of Action
It’s known that pyrrolidine alkaloids can interact with their targets in various ways, such as by binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor function .
Biochemical Pathways
Pyrrolidine alkaloids have been shown to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Result of Action
It’s known that the compound has analgesic activity , suggesting that it may have effects on pain perception and signaling pathways.
Action Environment
Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of many chemical compounds .
生化分析
Biochemical Properties
2-(3,4-Dimethoxyphenyl)pyrrolidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of 2-(3,4-Dimethoxyphenyl)pyrrolidine to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with transport proteins, influencing the transport of other molecules across cellular membranes .
Cellular Effects
2-(3,4-Dimethoxyphenyl)pyrrolidine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(3,4-Dimethoxyphenyl)pyrrolidine can affect the expression of genes involved in oxidative stress responses and apoptosis . This compound may also alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell .
Molecular Mechanism
The molecular mechanism of action of 2-(3,4-Dimethoxyphenyl)pyrrolidine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, 2-(3,4-Dimethoxyphenyl)pyrrolidine has been shown to inhibit the activity of certain cytochrome P450 enzymes by binding to their active sites . Additionally, it may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(3,4-Dimethoxyphenyl)pyrrolidine can change over time. This compound’s stability and degradation are important factors to consider. Studies have indicated that 2-(3,4-Dimethoxyphenyl)pyrrolidine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term effects on cellular function have also been observed, with prolonged exposure to 2-(3,4-Dimethoxyphenyl)pyrrolidine potentially leading to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(3,4-Dimethoxyphenyl)pyrrolidine vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity . At higher doses, 2-(3,4-Dimethoxyphenyl)pyrrolidine can induce toxic or adverse effects, including oxidative stress, apoptosis, and organ damage . Threshold effects have been observed, where a specific dosage range results in a marked change in the compound’s impact on biological systems .
Metabolic Pathways
2-(3,4-Dimethoxyphenyl)pyrrolidine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The metabolic pathways of this compound may lead to the formation of various metabolites, some of which may retain biological activity . Additionally, 2-(3,4-Dimethoxyphenyl)pyrrolidine can influence metabolic flux by altering the activity of key enzymes, resulting in changes in the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 2-(3,4-Dimethoxyphenyl)pyrrolidine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cellular membranes by transport proteins, influencing its localization and accumulation within different cellular compartments . The distribution of 2-(3,4-Dimethoxyphenyl)pyrrolidine within tissues may also be affected by its interactions with binding proteins, which can facilitate or hinder its movement within the body .
Subcellular Localization
The subcellular localization of 2-(3,4-Dimethoxyphenyl)pyrrolidine is an important factor in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 2-(3,4-Dimethoxyphenyl)pyrrolidine may localize to the mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound can significantly impact its interactions with biomolecules and its overall biological effects .
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-5-9(8-12(11)15-2)10-4-3-7-13-10/h5-6,8,10,13H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDPNOFVFBQDGHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCCN2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393183 | |
| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
367281-00-3 | |
| Record name | 2-(3,4-Dimethoxyphenyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=367281-00-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dimethoxyphenyl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(2-thienyl)-2-propenenitrile](/img/structure/B1306735.png)

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)
![(E)-3-(4-methoxyanilino)-1-[4-methyl-2-(3-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B1306742.png)








![(E)-1-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-3-(4-toluidino)-2-propen-1-one](/img/structure/B1306774.png)
![ethyl 3-[2-[N-methyl-C-(nitromethyl)carbonimidoyl]hydrazinyl]but-2-enoate](/img/structure/B1306782.png)
